molecular formula C27H23N5O B10956557 N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B10956557
M. Wt: 433.5 g/mol
InChI Key: BVCJULOROPUTBQ-UHFFFAOYSA-N
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Description

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions. One common method involves the condensation of 4-methylbenzylhydrazine with 1,3-diphenyl-1H-pyrazole-4-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C27H23N5O

Molecular Weight

433.5 g/mol

IUPAC Name

N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C27H23N5O/c1-20-12-14-21(15-13-20)18-31-17-16-25(29-31)28-27(33)24-19-32(23-10-6-3-7-11-23)30-26(24)22-8-4-2-5-9-22/h2-17,19H,18H2,1H3,(H,28,29,33)

InChI Key

BVCJULOROPUTBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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